molecular formula C7H7BrO2S B1372957 3-(4-Bromothiophen-2-yl)propanoic acid CAS No. 1094428-25-7

3-(4-Bromothiophen-2-yl)propanoic acid

Cat. No.: B1372957
CAS No.: 1094428-25-7
M. Wt: 235.1 g/mol
InChI Key: GFJOYHSZJIBUIO-UHFFFAOYSA-N
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Description

3-(4-Bromothiophen-2-yl)propanoic acid: is an organic compound with the molecular formula C7H7BrO2S and a molecular weight of 235.1 g/mol . This compound features a bromine atom attached to a thiophene ring, which is further connected to a propanoic acid moiety. The presence of the bromine atom and the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(4-Bromothiophen-2-yl)propanoic acid typically involves the bromination of thiophene followed by a series of reactions to introduce the propanoic acid group. One common method includes:

Industrial Production Methods:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 3-(4-Bromothiophen-2-yl)propanoic acid can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).

Major Products:

    Substitution Products: Various substituted thiophene derivatives.

    Oxidation Products: Thiophene sulfoxides and sulfones.

    Reduction Products: 3-(4-Bromothiophen-2-yl)propanol.

Scientific Research Applications

Chemistry:

3-(4-Bromothiophen-2-yl)propanoic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology and Medicine:

This compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.

Industry:

In the industrial sector, this compound is used in the production of advanced materials, such as conducting polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(4-Bromothiophen-2-yl)propanoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The bromine atom and the thiophene ring play crucial roles in its reactivity and interaction with molecular targets.

Comparison with Similar Compounds

  • 3-(4-Chlorothiophen-2-yl)propanoic acid
  • 3-(4-Fluorothiophen-2-yl)propanoic acid
  • 3-(4-Iodothiophen-2-yl)propanoic acid

Comparison:

Compared to its analogs, 3-(4-Bromothiophen-2-yl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. Bromine is larger and more polarizable than chlorine and fluorine, leading to different substitution patterns and reaction outcomes. Additionally, the bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s behavior in various applications .

Biological Activity

3-(4-Bromothiophen-2-yl)propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The structure of this compound features a bromothiophene moiety attached to a propanoic acid chain, which contributes to its biological activity. The compound can be synthesized through various methods, including Suzuki cross-coupling reactions that utilize 4-bromothiophene derivatives.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of specific enzymes and in cellular models. The following sections detail these activities.

Enzyme Inhibition

One of the primary mechanisms of action identified for this compound is its role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer pathways. In studies, analogs of this compound demonstrated selective inhibitory activity against mPGES-1 with IC50 values in the low micromolar range . This suggests potential utility in anti-inflammatory therapies.

Antiproliferative Effects

In vitro studies have shown that this compound can induce antiproliferative effects on various cancer cell lines. For instance, compounds based on this structure have been tested against A549 lung cancer cells, revealing significant growth inhibition and apoptosis induction after 24 hours of exposure . The mechanism appears to involve cell cycle arrest at the G0/G1 phase, leading to increased subG0/G1 fractions indicative of apoptosis .

Case Studies

Several studies have provided insights into the biological efficacy of this compound:

  • Study on mPGES-1 Inhibition :
    • Objective : Evaluate the inhibitory effects on mPGES-1.
    • Findings : Compounds derived from this compound displayed selective inhibition with IC50 values ranging from 0.5 to 5 µM across different analogs .
  • Cell Viability Assays :
    • Objective : Assess antiproliferative activity against A549 cells.
    • Method : MTT assay was used to determine cell viability post-treatment.
    • Results : Significant reduction in cell viability was observed with IC50 values around 10 µM, indicating potent antiproliferative properties .

Data Table: Biological Activity Overview

Activity TypeTargetIC50 Value (µM)Reference
mPGES-1 InhibitionmPGES-10.5 - 5
Antiproliferative (A549)Lung Cancer Cells~10
Apoptosis InductionA549 CellsN/A

The biological activity of this compound can be attributed to its ability to interact with specific protein targets involved in inflammatory and proliferative pathways. The bromine atom in the thiophene ring enhances its lipophilicity and interaction potential with biological membranes, facilitating better cellular uptake and activity.

Properties

IUPAC Name

3-(4-bromothiophen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c8-5-3-6(11-4-5)1-2-7(9)10/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJOYHSZJIBUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094428-25-7
Record name 3-(4-bromothiophen-2-yl)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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